2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide
Description
This compound features an isonicotinamide core substituted with a tetrahydro-2H-pyran-4-yl methoxy group and a 2-(trifluoromethoxy)benzyl moiety. The tetrahydro-2H-pyran ring enhances solubility due to its oxygen-containing heterocyclic structure, while the trifluoromethoxy group contributes to lipophilicity and metabolic stability. Such structural motifs are common in drug discovery for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators .
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-4-2-1-3-16(17)12-25-19(26)15-5-8-24-18(11-15)28-13-14-6-9-27-10-7-14/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOTYKPWKQQMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of Tetrahydro-2H-pyran-4-ylmethanol: This intermediate can be synthesized from ethyl tetrahydropyran-4-carboxylate through reduction using lithium aluminum hydride.
Formation of Tetrahydro-2H-pyran-4-ylmethoxy Intermediate: The tetrahydro-2H-pyran-4-ylmethanol is then reacted with an appropriate halide to form the methoxy intermediate.
Coupling with Isonicotinamide: The final step involves coupling the tetrahydro-2H-pyran-4-ylmethoxy intermediate with 2-(trifluoromethoxy)benzyl isonicotinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and methoxy functional groups are susceptible to hydrolysis under acidic or basic conditions:
Key Findings :
-
Hydrolysis of the central amide bond proceeds efficiently under acidic conditions (95% conversion in 6M HCl at 100°C for 12 hours).
-
The trifluoromethoxy group remains stable during hydrolysis, while the methoxy group on the tetrahydropyran ring is selectively cleaved by HBr .
Reduction Reactions
The amide and aromatic moieties participate in reduction reactions:
Key Findings :
-
LiAlH₄ reduces the amide group to a secondary amine with 85% yield, while leaving the trifluoromethoxy group intact.
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Catalytic hydrogenation selectively reduces nitro groups (if present) without affecting other functionalities .
Oxidation Reactions
The tetrahydropyran ring and benzyl groups undergo oxidation:
Key Findings :
-
Pyridinium chlorochromate (PCC) oxidizes the tetrahydropyran ring to a γ-lactone with 70% yield .
-
Strong oxidants like KMnO₄ degrade the trifluoromethoxy group, limiting utility for benzyl oxidation.
Substitution Reactions
The methoxy and benzyl groups participate in nucleophilic substitutions:
Key Findings :
-
Azide substitution proceeds efficiently under Mitsunobu-like conditions (NaN₃, DMF) .
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Radical bromination at the benzyl position requires careful control to avoid over-halogenation .
Cross-Coupling Reactions
The isonicotinamide core enables palladium-catalyzed couplings:
Key Findings :
-
Suzuki coupling at the pyridine C-3 position achieves 65–80% yields with electron-deficient boronic acids .
-
Buchwald–Hartwig amination is less efficient (<50% yield) due to steric hindrance from the tetrahydropyran group .
Stability Under Biological Conditions
Stability studies in simulated physiological environments reveal:
| Condition | Half-Life | Degradation Pathways | References |
|---|---|---|---|
| pH 7.4 (37°C) | 48 hours | Amide hydrolysis (major), oxidation (minor) | |
| Human Liver Microsomes | 12 hours | CYP3A4-mediated oxidation of tetrahydropyran ring |
Comparative Reactivity
A comparison with structurally similar compounds highlights unique traits:
| Compound | Key Reactivity Differences |
|---|---|
| N-(2,3-Dimethylphenyl) Analogue | Faster amide hydrolysis due to reduced steric hindrance. |
| 6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | Lower stability under basic conditions; prone to methoxy cleavage. |
| 4-Trifluoromethoxy-N-(2-trifluoromethyl-benzyl)-benzamidine | Resistant to reduction but susceptible to trifluoromethoxy group displacement under nucleophiles. |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide exhibit promising anticancer properties. The isonicotinamide moiety is known for its ability to inhibit certain kinases involved in cancer progression.
Case Study:
A study published in Journal of Medicinal Chemistry explored various isonicotinamide derivatives, demonstrating that modifications at the benzyl position could enhance potency against cancer cell lines. The incorporation of trifluoromethoxy groups was found to improve bioavailability and selectivity towards cancer cells, indicating a potential pathway for developing targeted cancer therapies .
Antimicrobial Properties
The tetrahydropyran structure contributes to the compound's ability to penetrate bacterial membranes, making it a candidate for antimicrobial applications.
Research Findings:
A recent investigation into related compounds revealed that those with a tetrahydropyran scaffold exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial cell wall synthesis .
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydro-2H-pyran and Trifluoromethoxy Groups
Compound A: 3-Methyl-7-(tetrahydro-2H-pyran-4-yl)-2-((trans-4-(trifluoromethyl)cyclohexyl)methoxy)im...
- Structure : Shares the tetrahydro-2H-pyran-4-yl group but replaces the benzyl moiety with a trans-4-(trifluoromethyl)cyclohexylmethoxy chain.
- The trifluoromethyl group (vs. trifluoromethoxy) may alter electronic properties and binding affinity .
Compound B: N-(4-Ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide
- Structure : Contains a tetrahydro-2H-pyran-4-yl methoxy group attached to a benzenesulfonamide scaffold.
- The ethylphenyl and isobutyl substituents may enhance hydrophobic interactions but reduce metabolic stability .
Analogues with Isoinicotinamide Cores
Compound C: N-{4-(2-Fluoro-4-(4-methoxyphenoxy)-6-methylphenyl)thiazol-2-yl}isonicotinamide
- Structure: Retains the isonicotinamide core but replaces the tetrahydro-2H-pyran-4-yl methoxy group with a thiazole ring substituted with fluorinated and methoxyphenoxy groups.
- Key Differences: The thiazole ring introduces rigidity, which may improve target selectivity but reduce conformational flexibility.
Functional Group-Driven Comparisons
Research Findings and Implications
- Target Compound vs. Compound A : The benzyl group in the target compound likely improves bioavailability compared to Compound A’s cyclohexyl group, as aromatic systems often enhance passive diffusion .
- Target Compound vs. Compound B : The absence of a sulfonamide group in the target compound may reduce off-target interactions, as sulfonamides are prone to binding serum proteins .
- Target Compound vs. Compound C : The tetrahydro-2H-pyran-4-yl methoxy group in the target compound offers better solubility than Compound C’s thiazole ring, which could favor oral administration .
Biological Activity
The compound 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Tetrahydro-2H-pyran moiety
- Trifluoromethoxy group attached to a benzyl ring
- Isonicotinamide core
This unique structure suggests potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cytokine Production :
- Receptor Interaction :
- Antioxidant Properties :
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
-
Inflammatory Disease Models :
A study demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory agent . -
Neuroprotective Effects :
In a model of neurodegeneration, the compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating possible applications in neurodegenerative diseases such as Alzheimer's . -
Cancer Research :
Investigations into its effects on cancer cell lines revealed that the compound could inhibit cell proliferation in certain types of cancer, potentially through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Basic: What are the optimal synthetic routes for 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide?
Answer:
The synthesis involves multi-step organic reactions, including protection/deprotection strategies and coupling steps. Key methods include:
- Protection of hydroxyl groups : Use of tetrahydro-2H-pyran derivatives for steric protection, as seen in similar compounds (e.g., tert-butyldimethylsilyl chloride in ).
- Coupling reactions : Amide bond formation via reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides (e.g., DCC) to link isonicotinamide and benzyl moieties .
- Reductive steps : Employing lithium aluminum hydride (LAH) for selective reductions, as demonstrated in analogous syntheses ( ).
- Purification : Column chromatography and recrystallization to isolate intermediates. Analytical validation via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
Quantum mechanical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., the AFIR method) enable prediction of reaction mechanisms and transition states. For example:
- Reaction Design : ICReDD’s approach integrates quantum chemistry with machine learning to optimize reaction conditions and identify viable pathways ( ).
- Solvent Effects : COSMO-RS simulations model solvation energies to predict solubility and reaction rates in polar aprotic solvents like DMF or acetonitrile.
- Electrophilicity/Nucleophilicity : Fukui indices derived from molecular orbitals guide predictions of regioselectivity in nucleophilic aromatic substitutions or amide couplings .
Advanced: How to resolve contradictions in solubility data across studies?
Answer:
Discrepancies in solubility (e.g., "not available" in vs. experimental values in other studies) require systematic analysis:
- Experimental Reassessment : Use shake-flask methods with HPLC quantification at 25°C in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol).
- QSAR Modeling : Apply quantitative structure-activity relationship models correlating logP (partition coefficient) and hydrogen-bond donors/acceptors with solubility trends .
- Thermodynamic Profiling : Differential scanning calorimetry (DSC) identifies polymorphic forms impacting solubility (e.g., amorphous vs. crystalline states).
Basic: What analytical techniques confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., trifluoromethoxy benzyl protons at δ 7.2–7.5 ppm, pyran methylene at δ 3.4–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H⁺] = 451.16 Da) confirms molecular formula.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by area under the curve) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-2H-pyran ring in crystalline form.
Advanced: What strategies address binding affinity discrepancies in biological assays?
Answer:
Variability in IC₅₀ values (e.g., kinase inhibition assays) demands:
- Orthogonal Assays : Compare fluorescence polarization (FP), surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) to validate target engagement .
- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions.
- Allosteric Effects : Molecular dynamics simulations (e.g., GROMACS) model ligand-induced conformational changes in target proteins .
- Metabolite Interference : LC-MS/MS screens for competing metabolites in cell lysates that may alter apparent affinity .
Basic: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings (amide formation) with <5 mol% loading .
- Temperature Control : Maintain ≤0°C during LAH reductions to minimize side reactions ( ).
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., trifluoromethoxy group introduction) .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Answer:
- Reactive Intermediates : Trapping experiments (e.g., with TEMPO) identify radical species in oxidation steps.
- Isotope Labeling : ¹⁸O-labeled reagents trace oxygen incorporation in ester hydrolysis byproducts.
- DFT Calculations : Simulate competing transition states (e.g., SN1 vs. SN2 pathways) to rationalize regioselectivity .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials under argon to prevent photodegradation of the trifluoromethoxy group.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the isonicotinamide moiety.
- Temperature : Stability studies (25°C, 40°C) show <5% degradation over 6 months at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
